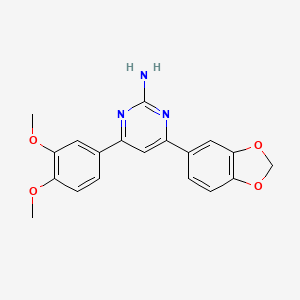

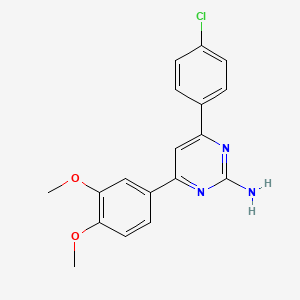

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine” is a derivative of 4,6-diarylpyrimidin-2-amine . These derivatives have been shown to possess anticancer properties . They have been used in the development of potent anticancer chemotherapeutic agents .

Synthesis Analysis

The synthesis of 4,6-diphenylpyrimidin-2-amine derivatives, including “this compound”, involves the design and synthesis of 25 derivatives containing a guanidine moiety . The synthetic methods of some derivatives were known, but their biological activities were not reported .Molecular Structure Analysis

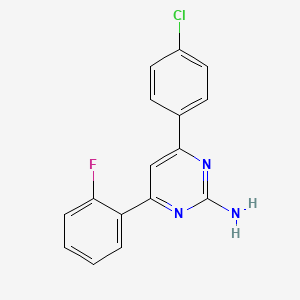

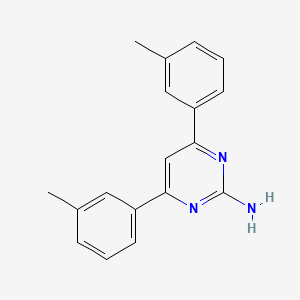

The molecular structure of “this compound” is characterized by a pyrimidin-2-amine core with two phenyl rings substituted at the 4 and 6 positions . Each phenyl ring carries two methoxy groups at the 3 and 4 positions .Scientific Research Applications

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been used as a precursor for the synthesis of a wide variety of biologically active compounds, such as antibiotics, anti-cancer agents, and anti-inflammatory agents. In addition, this compound has been studied for its potential as a therapeutic agent in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

Target of Action

The primary target of 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in various types of cancer.

Mode of Action

This compound interacts with AURKA, inhibiting its activity . This inhibition reduces the phosphorylation of AURKA at Thr283 , a process essential for the normal function of the protein.

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, a downstream effect that can be beneficial in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The use of 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and its structure is well-defined, making it easy to identify and manipulate. In addition, this compound is highly versatile and can be used in the synthesis of a wide variety of biologically active compounds. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not very stable in aqueous solutions and can be easily hydrolyzed. In addition, it can react with other compounds, such as amino acids, and can be toxic to cells.

Future Directions

The potential applications of 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine are numerous, and there are many avenues for further research. One potential future direction is to develop new synthetic methods for the synthesis of this compound and its derivatives. In addition, further research is needed to elucidate the mechanism of action of this compound and to determine its therapeutic potential in the treatment of various diseases. Furthermore, further research is needed to explore the anti-inflammatory, anti-oxidant, and anti-cancer properties of this compound. Finally, further research is needed to develop new methods for the delivery of this compound to target tissues in the body.

Synthesis Methods

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine can be synthesized using several different methods. The most common method is the condensation reaction of 3,4-dimethoxyphenylhydrazine and 2-aminopyrimidine. This reaction proceeds in the presence of an acid catalyst, such as sulfuric acid, and yields this compound as the product. Other methods for the synthesis of this compound include the reaction of 3,4-dimethoxyphenylhydrazine and 2-amino-4-methylpyrimidine, as well as the reaction of 3,4-dimethoxyphenylhydrazine and 2-amino-5-methylpyrimidine.

Biochemical Analysis

Biochemical Properties

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine has been found to interact with Aurora kinase A (AURKA), a key enzyme involved in cell cycle regulation . This compound selectively inhibits AURKA activity, leading to reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells .

Cellular Effects

In cellular contexts, this compound has been shown to influence cell function by impacting cell signaling pathways and gene expression . Specifically, it causes the accumulation of the G2/M phase of the cell cycle and triggers the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . In silico docking experiments have demonstrated that this compound binds well to AURKA .

properties

IUPAC Name |

4,6-bis(3,4-dimethoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-24-16-7-5-12(9-18(16)26-3)14-11-15(23-20(21)22-14)13-6-8-17(25-2)19(10-13)27-4/h5-11H,1-4H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPDYNNCAAQJNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

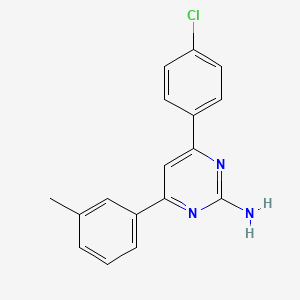

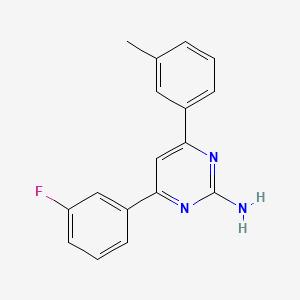

![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)